molecular formula C10H7BrO3 B11947200 1-Bromo-9-oxopentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid

1-Bromo-9-oxopentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid

Katalognummer: B11947200
Molekulargewicht: 255.06 g/mol
InChI-Schlüssel: RPWPSPXUMDXFEM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-9-oxopentacyclo[4300~2,5~0~3,8~0~4,7~]nonane-4-carboxylic acid is a complex organic compound with the molecular formula C10H7BrO3 This compound is part of a class of chemicals known for their unique structural properties, which include a highly strained polycyclic framework

Vorbereitungsmethoden

The synthesis of 1-Bromo-9-oxopentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid typically involves multiple steps, starting from simpler precursors. One common synthetic route includes the bromination of a suitable precursor followed by oxidation and cyclization reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

1-Bromo-9-oxopentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

    Cyclization and Rearrangement: The strained polycyclic structure can undergo rearrangement reactions, leading to the formation of new cyclic compounds.

Common reagents used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Wissenschaftliche Forschungsanwendungen

1-Bromo-9-oxopentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound’s reactivity and structural properties make it useful in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism by which 1-Bromo-9-oxopentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid exerts its effects involves interactions with specific molecular targets. The bromine atom and carboxylic acid group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include covalent bonding with target molecules, leading to changes in their structure and function.

Vergleich Mit ähnlichen Verbindungen

1-Bromo-9-oxopentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxylic acid can be compared with other similar compounds, such as:

  • 1,5-Dibromopentacyclo[5.3.0.0~2,5~.0~3,9~.0~4,8~]decane-6,10-dione
  • 10-Oxa-9-oxopentacyclo[5.3.0.0~2,4~.0~3,6~.0~5,8~]decane-3-carboxylic acid

These compounds share similar polycyclic structures but differ in the presence and position of functional groups, which influence their chemical reactivity and potential applications. The uniqueness of this compound lies in its specific combination of a bromine atom and a carboxylic acid group, making it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C10H7BrO3

Molekulargewicht

255.06 g/mol

IUPAC-Name

1-bromo-9-oxopentacyclo[4.3.0.02,5.03,8.04,7]nonane-4-carboxylic acid

InChI

InChI=1S/C10H7BrO3/c11-10-5-2-1(7(10)12)3-6(10)4(5)9(2,3)8(13)14/h1-6H,(H,13,14)

InChI-Schlüssel

RPWPSPXUMDXFEM-UHFFFAOYSA-N

Kanonische SMILES

C12C3C4C5C3(C1C5C4(C2=O)Br)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.